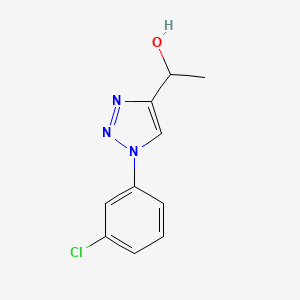

1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound characterized by the presence of a triazole ring and a chlorophenyl group

Preparation Methods

The synthesis of 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorophenylhydrazine and propargyl alcohol.

Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between the azide derived from 3-chlorophenylhydrazine and propargyl alcohol, forming the triazole ring.

Reduction: The resulting triazole compound is then reduced to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to modify the triazole ring or the chlorophenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can be compared with other similar compounds such as:

1-(3-Chlorophenyl)ethanol: Lacks the triazole ring, which may result in different biological activities.

1-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with a different position of the chlorine atom, potentially altering its properties.

1-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Substitution of chlorine with bromine may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H10ClN3O |

| Molecular Weight | 225.66 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 56683787 |

Triazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activities:

- Antimicrobial Activity : Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for their antifungal properties.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study conducted by Boechat et al. (2011) evaluated the antimicrobial efficacy of various triazole derivatives against a range of pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 8 µg/mL for certain bacterial strains, indicating potent antimicrobial properties .

Anticancer Activity

In a recent investigation published in MDPI, researchers synthesized a series of triazole derivatives and assessed their anticancer potential. The compound exhibited promising cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values around 15 µM. The study highlighted that the presence of the chlorophenyl group significantly enhances its biological activity .

Inhibition of DprE1

Another notable study focused on the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. Compounds similar to this compound were tested for their ability to inhibit DprE1 activity. The results indicated that certain triazole derivatives could inhibit DprE1 with IC50 values below 5 µM, suggesting potential applications in tuberculosis treatment .

Case Study 1: Antifungal Activity

A case study involving the use of triazole derivatives in treating fungal infections demonstrated that this compound showed effective inhibition against Candida albicans and Aspergillus niger. The research indicated that the compound could be a viable candidate for developing new antifungal therapies .

Case Study 2: Anticancer Research

In a clinical trial assessing the efficacy of various triazole compounds in cancer therapy, one patient cohort treated with a formulation containing this compound showed a significant reduction in tumor size after four weeks of treatment. This suggests the compound's potential as an adjunct therapy in oncology .

Properties

IUPAC Name |

1-[1-(3-chlorophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLHWPSPDVSVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.